1-(but-3-en-1-yl)cyclopentane-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
152090-65-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-but-3-enylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-6-10(9(11)12)7-4-5-8-10/h2H,1,3-8H2,(H,11,12) |
InChI Key |
UNWMLTWGJRRQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1(CCCC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 but 3 En 1 Yl Cyclopentane 1 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic approach to 1-(but-3-en-1-yl)cyclopentane-1-carboxylic acid involves strategically disconnecting the molecule into simpler, more readily available starting materials. This process highlights the key bond formations required for its synthesis.
The primary disconnections for the target molecule are identified at the C1-position of the cyclopentane (B165970) ring, breaking the bond to the carboxylic acid group and the but-3-en-1-yl side chain. This leads to a cyclopentanone (B42830) or a related cyclopentyl precursor.
Cyclopentane Ring Formation Strategies
The construction of the five-membered ring is a critical aspect of the synthesis. Several established methods for forming cyclopentane rings can be considered:
Intramolecular Cyclization: One common strategy involves the intramolecular cyclization of a linear precursor. For instance, a 1,6-dicarbonyl compound or a related diester can undergo an intramolecular Dieckmann condensation to form a β-keto ester, which can then be further manipulated to yield the cyclopentane ring.
Ring-Closing Metathesis (RCM): A powerful technique for the formation of cyclic structures, RCM of a suitable diene precursor using a Grubbs' or other ruthenium-based catalyst can efficiently construct the cyclopentene (B43876) ring, which can then be hydrogenated.
[3+2] Cycloadditions: The reaction of a three-atom component with a two-atom component can directly form a five-membered ring. For example, the cycloaddition of a trimethylenemethane (TMM) equivalent with an appropriate alkene can be a viable route.
Carboxylic Acid Introduction Approaches
The introduction of the carboxylic acid group at the C1 position can be achieved through several reliable methods:
Carboxylation of a Grignard Reagent: A classic and effective method involves the formation of a cyclopentyl Grignard reagent from the corresponding cyclopentyl halide. This organometallic intermediate can then react with carbon dioxide to yield the desired carboxylic acid upon acidic workup.
Hydrolysis of a Nitrile: An alternative route is the nucleophilic substitution of a cyclopentyl halide with a cyanide salt to form a nitrile. Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, affords the carboxylic acid.
Oxidation of a Primary Alcohol: If the synthesis proceeds through a precursor with a hydroxymethyl group at the C1 position, this alcohol can be oxidized to the carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) or Jones reagent.
Favorskii Rearrangement: The Favorskii rearrangement of an α-haloketone can also be employed. For instance, the base-induced rearrangement of a 2-chlorocyclohexanone (B41772) can lead to a cyclopentanecarboxylic acid ester, which can then be hydrolyzed. wikipedia.org
But-3-en-1-yl Chain Assembly Methodologies
The but-3-en-1-yl side chain can be introduced at various stages of the synthesis, most commonly through the alkylation of a nucleophilic cyclopentane intermediate.
Alkylation of a Cyclopentanone Enolate: A cyclopentanone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then act as a nucleophile and react with a 4-halo-1-butene (e.g., 4-bromo-1-butene) to introduce the desired side chain.
Alkylation of a Malonic Ester Derivative: The synthesis can begin with a cyclopentylidene-substituted malonic ester. Alkylation of the α-carbon of the malonic ester with a 4-halo-1-butene, followed by decarboxylation, would yield the but-3-en-1-yl substituted cyclopentane ring with a carboxylic acid precursor.
De Novo Synthesis Routes
Based on the retrosynthetic analysis, several de novo synthesis routes can be proposed for this compound.
Cycloaddition-Based Approaches to the Cyclopentane Core
Cycloaddition reactions offer an efficient way to construct the cyclopentane ring with control over stereochemistry.
A potential route could involve a [3+2] cycloaddition reaction. For instance, the reaction between a palladium-trimethylenemethane complex and an electron-deficient alkene bearing the precursor to the carboxylic acid and but-3-en-1-yl groups could be envisioned. Subsequent transformations would then be required to install the final functionalities.
Radical Cyclization Pathways for Ring Closure
Radical cyclizations provide another powerful method for the formation of five-membered rings.
Carbanion-Mediated Annulation Reactions
The formation of the cyclopentane ring system through carbanion-mediated annulation is a classic and effective strategy. These reactions typically involve the creation of a five-membered ring from an acyclic precursor through one or more C-C bond-forming steps facilitated by carbanionic intermediates. A common approach is the intramolecular alkylation of a stabilized carbanion.
For the synthesis of the target compound, a suitable precursor would be an open-chain dinitrile or cyano ester with a latent butenyl group. The process generally involves a sequence of deprotonation to form a carbanion, followed by an intramolecular nucleophilic attack to close the ring.
Reaction Sequence:
Michael Addition: A nucleophile, such as the malonate anion, is added to an α,β-unsaturated acceptor.
Intramolecular Alkylation: The resulting enolate or a related carbanion is then alkylated by a tethered electrophile to form the cyclopentane ring. Many traditional ionic reactions, such as aldol condensations and enolate alkylations, can be applied to the synthesis of cyclopentane derivatives. baranlab.org
For instance, a diethyl malonate derivative could be alkylated with 1,4-dibromobutane to form a cyclopentane ring. Subsequent attachment of the but-3-en-1-yl group and selective hydrolysis/decarboxylation would yield the target carboxylic acid. The Thorpe-Ingold effect, or gem-dimethyl effect, notes that the presence of a quaternary carbon can significantly increase the rate of ring formation. baranlab.org
Table 1: Representative Carbanion-Mediated Cyclopentane Annulation
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| Diethyl 2-allylmalonate | 1,4-Diiodobutane, NaH | Diethyl 1-allylcyclopentane-1,1-dicarboxylate | ~75% |
| Ethyl 2-cyanopent-4-enoate | 1,4-Dibromobutane, K₂CO₃ | Ethyl 1-cyano-1-(but-3-en-1-yl)cyclopentane-1-carboxylate | ~60% |
Note: This table presents illustrative data for analogous reactions.
Palladium-Catalyzed Enyne Coupling Reactions for Cyclopentane Formation
Palladium-catalyzed reactions provide a powerful method for constructing carbocycles. Intramolecular enyne coupling, or cycloisomerization, is particularly well-suited for forming five-membered rings. rsc.org In this approach, a 1,6-enyne (a molecule containing a double bond and a triple bond separated by four atoms) undergoes cyclization in the presence of a palladium catalyst to form a cyclopentene derivative. organic-chemistry.org
The synthesis of this compound via this method would involve a 1,6-enyne precursor. The reaction proceeds through the acetoxypalladation of the alkyne, followed by the insertion of the alkene and subsequent protonolysis of the carbon-palladium bond to yield the cyclic product. nih.govorganic-chemistry.org The use of nitrogen-containing ligands is often crucial as they can inhibit β-hydride elimination and stabilize the vinylpalladium intermediate, thereby promoting the desired olefin insertion. organic-chemistry.org
Table 2: Palladium-Catalyzed Enyne Cycloisomerization Examples
| Enyne Substrate | Catalyst System | Product Type | Yield (%) |
|---|---|---|---|
| Hept-1-en-6-yne | Pd(OAc)₂, PPh₃ | Methylenecyclopentane | High |
| N-Tosyl-N-(prop-2-ynyl)but-3-en-1-amine | Pd₂(dba)₃, Ligand | Pyrrolidine derivative | ~85% |
| Diethyl 2-(prop-2-ynyl)-2-(but-3-en-1-yl)malonate | Pd(PPh₃)₄ | Diethyl 3-methylenecyclopentane-1,1-dicarboxylate derivative | ~90% |
Note: This table presents illustrative data for analogous reactions leading to the cyclopentane core.
Functional Group Interconversion and Derivatization within the Synthetic Sequence
Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. fiveable.me In the synthesis of this compound, several FGIs are necessary to convert the products of the primary ring-forming reactions into the final target molecule.
Common FGIs in this context include:
Ester Hydrolysis: The carboxylic acid is often synthesized in a protected form, such as a methyl or ethyl ester, to prevent unwanted side reactions. The final step is typically the hydrolysis of this ester to the free carboxylic acid, which can be achieved under acidic or basic conditions.
Oxidation of Alcohols: If the synthetic route yields a primary alcohol, it can be oxidized to the corresponding carboxylic acid. solubilityofthings.comimperial.ac.uk This is a common transformation using oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). imperial.ac.uk
Decarboxylation: In syntheses employing malonic esters to form the quaternary center, one of the ester groups is often removed via hydrolysis and subsequent decarboxylation upon heating.
Reduction of Alkenes: The cyclopentene ring formed from enyne cyclization can be selectively hydrogenated to the corresponding cyclopentane without affecting the terminal butenyl group, often using specific catalysts like Wilkinson's catalyst.
Catalytic Methodologies in the Synthesis of this compound
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds. thermofisher.com These reactions could be employed to introduce the but-3-en-1-yl side chain onto a pre-existing cyclopentane ring. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org
Key cross-coupling reactions applicable to this synthesis include:
Suzuki Coupling: Reaction of an organoboron compound (e.g., a boronic acid or ester derived from but-3-en-1-ol) with a cyclopentane derivative bearing a halide or triflate leaving group, catalyzed by palladium. ustc.edu.cn
Negishi Coupling: The coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. ustc.edu.cnumb.edu This method is known for its high functional group tolerance. umb.edu
Heck Reaction: The coupling of an unsaturated halide with an alkene. ustc.edu.cn While less direct for this specific target, it represents a powerful C-C bond-forming strategy. umb.edu
Organocatalytic Transformations for Stereocontrol
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, often with high stereoselectivity. This is particularly valuable when constructing chiral centers, which would be relevant if a stereocontrolled synthesis of a derivative of this compound were desired.
For cyclopentane synthesis, organocatalytic methods can be used to control the stereochemistry of annulation reactions. For example, chiral aminocatalysts, such as prolinol derivatives, can catalyze Michael additions and subsequent alkylations to form substituted cyclopentanes with high enantiomeric excess (ee). organic-chemistry.org Bifunctional catalysts, such as those based on thiourea, can also be employed in intramolecular reactions to generate functionalized cyclopentane systems with good yields and selectivities. researchgate.net These methods allow for the creation of multiple stereocenters in a single, controlled step. nih.govmdpi.com
Table 3: Organocatalytic Michael Addition for Cyclopentane Precursor Synthesis
| Substrate | Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Cinnamaldehyde & Diethyl bromomalonate | Diphenylprolinol TMS ether | Chiral Cyclopropane (B1198618) | >30:1 | 90-98% |
| Nitroalkene & Enone | Chiral Thiourea | γ-Nitroketone | cis-major | up to 94% |
Note: This table presents illustrative data for organocatalytic reactions that could establish stereocenters in precursors to substituted cyclopentanes.
Chemical Reactivity and Mechanistic Studies of 1 but 3 En 1 Yl Cyclopentane 1 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group, attached to a quaternary carbon, presents significant steric hindrance that influences its reactivity. Standard reaction conditions often need to be modified to achieve efficient transformations.
Esterification and Amidation Reactions
Direct esterification of sterically hindered carboxylic acids with an alcohol under typical Fischer esterification conditions (acid catalysis) is generally slow and inefficient. To form esters or amides from 1-(but-3-en-1-yl)cyclopentane-1-carboxylic acid, the carboxylic acid is typically activated first.
One common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an alcohol or amine nucleophile. For esterification, the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is crucial for accelerating the reaction. organic-chemistry.org For amidation, the reaction with amines proceeds readily without the need for additional catalysts. organic-chemistry.org
These reactions are applicable to a wide range of substrates, including those that are sterically demanding. organic-chemistry.orgrsc.org
Table 1: Representative Esterification and Amidation Conditions
| Transformation | Reagents | Product | Key Features |
|---|---|---|---|
| Esterification | Alcohol, DCC, DMAP | 1-(but-3-en-1-yl)cyclopentane-1-carboxylate ester | Mild conditions, suitable for hindered acids. organic-chemistry.org |
| Amidation | Amine, DCC | N-substituted-1-(but-3-en-1-yl)cyclopentane-1-carboxamide | Efficient for hindered acids and even electron-deficient amines. rsc.org |
Reduction Pathways to Alcohols and Aldehydes
The reduction of the carboxylic acid moiety can lead to the corresponding primary alcohol or, with more difficulty, the aldehyde.
Reduction to Alcohol: Due to the low reactivity of the carboxyl group, strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for converting this compound to [1-(but-3-en-1-yl)cyclopentyl]methanol. The reaction proceeds via a tetra-alkoxyaluminate intermediate which is then hydrolyzed to yield the primary alcohol.
Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is challenging as most reagents that can reduce the acid will also reduce the resulting aldehyde. Therefore, a two-step procedure is typically employed. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or a Weinreb amide. These derivatives can then be reduced to the aldehyde using milder, more selective reducing agents like lithium tri(tert-butoxy)aluminum hydride or diisobutylaluminium hydride (DIBAL-H), respectively. This approach prevents over-reduction to the alcohol.
Decarboxylation Reactions and Mechanisms for Alkene Formation
The removal of the carboxyl group (decarboxylation) to form an alkene is a significant transformation. Simple thermal decarboxylation is generally not feasible for this substrate. However, oxidative decarboxylation provides a viable pathway. researchgate.net
One effective method involves the use of lead tetraacetate, often in the presence of a copper(II) catalyst. researchgate.netnih.gov The proposed mechanism for this type of reaction suggests that the carboxylic acid reacts with lead tetraacetate to form an intermediate that can undergo homolytic cleavage. This generates an alkyl radical after the loss of carbon dioxide. The radical can then be oxidized by Cu(II) to a carbocation, which subsequently eliminates a proton to form an alkene. Alternatively, the radical can undergo a hydrogen atom transfer to form a new C-H bond or react in other ways depending on the specific reaction conditions. nih.gov
Another approach is photochemical decarboxylation, where alkyl radicals are generated from free carboxylic acids under mild, redox-photosensitized conditions. acs.org These radicals can then undergo further reactions, including elimination, to yield alkenes. acs.org
Transformations Involving the Terminal Alkene Functionality
The terminal double bond of the butenyl side chain is a site of rich chemical reactivity, susceptible to a variety of addition and oxidation reactions. organicreactions.orgrsc.orgoaepublish.com
Hydrofunctionalization Reactions (Hydroboration, Hydrohalogenation, Hydrosilylation)
Hydrofunctionalization involves the addition of a hydrogen atom and another fragment across the double bond. wikipedia.org The regioselectivity of these reactions—whether the addition is Markovnikov or anti-Markovnikov—is a key consideration. wikipedia.orgresearchgate.net
Hydroboration-Oxidation: This two-step sequence achieves the anti-Markovnikov hydration of the alkene. byjus.com The addition of a borane (B79455) reagent, such as borane-THF complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the terminal double bond occurs in a concerted, syn-addition manner, with the boron atom adding to the terminal, less-substituted carbon. byjus.commasterorganicchemistry.comwikipedia.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov product, 4-(1-(hydroxymethyl)cyclopentyl)butan-1-ol. masterorganicchemistry.comnih.govnih.gov
Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the terminal alkene typically follows Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a carbocation intermediate formed by the protonation of the alkene at the terminal carbon. leah4sci.compressbooks.pub This results in the more stable secondary carbocation at the internal carbon, which is then attacked by the halide ion to yield the Markovnikov product, 1-(4-halobutyl)cyclopentane-1-carboxylic acid. wikipedia.orgchadsprep.com In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. wikipedia.org
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the double bond, typically catalyzed by transition metals like platinum or nickel complexes. wikipedia.orglibretexts.orgacs.org The reaction with terminal alkenes generally results in the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon. wikipedia.orgacs.org This process is a key method for preparing organosilicon compounds. wikipedia.org
Table 2: Summary of Hydrofunctionalization Reactions
| Reaction | Reagents | Regioselectivity | Product |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH | Anti-Markovnikov | 4-(1-carboxycyclopentyl)butan-1-ol |
| Hydrohalogenation | HX (X = Cl, Br, I) | Markovnikov | 1-(3-halobutyl)cyclopentane-1-carboxylic acid |
| Hydrohalogenation (Radical) | HBr, Peroxides | Anti-Markovnikov | 1-(4-bromobutyl)cyclopentane-1-carboxylic acid |
| Hydrosilylation | H-SiR₃, Catalyst (e.g., Pt) | Anti-Markovnikov | 1-(4-(trialkylsilyl)butyl)cyclopentane-1-carboxylic acid |
Oxidation Reactions (Epoxidation, Dihydroxylation, Ozonolysis)
The electron-rich double bond is readily oxidized by various reagents to introduce oxygen-containing functional groups. pressbooks.publibretexts.orghscprep.com.au
Epoxidation: The terminal alkene can be converted to the corresponding epoxide, 1-((2-(oxiran-2-yl)ethyl)cyclopentyl)carboxylic acid, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comroyalsocietypublishing.orgshokubai.org The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene. lumenlearning.comchemistrysteps.com Other methods for the epoxidation of terminal alkenes include using molecular oxygen in the presence of an aldehyde or employing catalytic systems. shokubai.orgacs.orgrsc.org
Dihydroxylation: The alkene can be converted to a vicinal diol, 1-(3,4-dihydroxybutyl)cyclopentane-1-carboxylic acid. This can be achieved via syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant (e.g., N-methylmorpholine N-oxide) or cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.orglibretexts.org These reactions proceed through a cyclic intermediate to add two hydroxyl groups to the same face of the double bond. libretexts.orgwikipedia.org Anti-dihydroxylation can be accomplished in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening with water. chemistrysteps.comlibretexts.org
Ozonolysis: Ozonolysis results in the cleavage of the carbon-carbon double bond. wikipedia.orgbyjus.commasterorganicchemistry.com The alkene reacts with ozone at low temperatures to form an unstable molozonide, which rearranges to a more stable ozonide. masterorganicchemistry.comchemistrysteps.com The workup conditions determine the final products. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) cleaves the double bond to yield aldehydes. lumenlearning.comchemistrysteps.com For this compound, this would produce 3-(1-carboxycyclopentyl)propanal and formaldehyde. Oxidative workup (e.g., with hydrogen peroxide) will oxidize the resulting aldehydes further to carboxylic acids, yielding 3-(1-carboxycyclopentyl)propanoic acid and carbon dioxide (from the oxidation of formaldehyde). hscprep.com.aumasterorganicchemistry.com
Polymerization and Oligomerization Tendencies
The presence of a terminal vinyl group in this compound suggests a propensity for polymerization and oligomerization reactions characteristic of vinyl monomers. The terminal double bond can potentially undergo chain-growth polymerization through various mechanisms, including free-radical, anionic, or cationic pathways.
In a typical free-radical polymerization, initiated by agents like α,α′-azobisisobutyronitrile (AIBN) or benzoyl peroxide, the butenyl group would be expected to form a long-chain polymer. The bulky cyclopentanecarboxylic acid substituent at the α-position to the growing polymer chain would likely impart specific physical properties to the resulting material, such as increased rigidity and a higher glass transition temperature compared to polymers derived from less hindered monomers.
Furthermore, the carboxylic acid functionality opens the door for copolymerization with other monomers. For instance, in a free-radical process, it could be copolymerized with monomers like acrylic acid or vinyl acetate (B1210297) to create functional polymers with tailored properties. semanticscholar.org The reactivity ratios of the comonomers would dictate the distribution of monomer units in the final copolymer, which could range from random to alternating or block-like structures. semanticscholar.org Anionic polymerization of vinyl esters is also a well-established field, and similar principles could be applied to this substrate, although the acidic proton of the carboxyl group would need to be protected or the polymerization would have to be initiated with a base that does not get quenched. researchgate.netmdpi.com
While the potential for polymerization is clear from a structural standpoint, specific studies detailing the polymerization or oligomerization of this compound are not extensively documented, and experimental data on its polymerization kinetics, polymer properties, and monomer reactivity ratios remain to be established.
Metathesis Reactions (e.g., Ring-Closing Metathesis)
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org Ring-closing metathesis (RCM) specifically is a widely used intramolecular variation for synthesizing unsaturated rings. wikipedia.orgnih.gov However, for a classical RCM reaction to occur, a molecule must possess at least two alkene functional groups (a diene). wikipedia.org
Since this compound is a mono-olefin, it cannot undergo a direct intramolecular ring-closing metathesis reaction on its own.
However, the terminal alkene is a suitable handle for other variations of olefin metathesis:
Cross-Metathesis (CM): This molecule can readily participate in intermolecular cross-metathesis reactions with other olefins. In the presence of a suitable catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), it could react with a partner alkene, such as styrene (B11656) or an acrylate, to form a new, more substituted alkene product. The efficiency and selectivity of this reaction would depend on the catalyst and reaction conditions.
Dimerization and subsequent RCM: It is conceivable to first dimerize the molecule through its carboxylic acid functionality, for example, by forming a diester with a diol linker. This new, larger molecule would now be a diene, and a subsequent RCM reaction could be employed to form a large macrocyclic structure. drughunter.com This strategy is often employed in the synthesis of complex macrocycles in drug discovery. drughunter.comnih.gov
The table below illustrates the potential outcomes of cross-metathesis with a generic partner alkene.
| Cross-Metathesis Partner | Catalyst System | Potential Product Structure |
| Ethylene (self-metathesis) | Grubbs II Catalyst | Dimerization to form a C18 diacid |
| Styrene | Hoveyda-Grubbs II | 1-(5-phenylpent-3-en-1-yl)cyclopentane-1-carboxylic acid |
| Methyl acrylate | Grubbs II Catalyst | Methyl 6-(1-carboxycyclopentyl)hex-2-enoate |
Intramolecular Cyclization Reactions Involving Both Functionalities
The proximity of the carboxylic acid and the terminal alkene in this compound allows for a variety of intramolecular cyclization reactions, leading to the formation of spirocyclic lactones.
Lactonization, the intramolecular esterification of a hydroxycarboxylic acid, can be adapted for unsaturated carboxylic acids through various activation methods. wikipedia.orgresearchgate.net
Halolactonization: A classic and highly effective method is iodolactonization. wikipedia.orgchemistnotes.com Treatment of the substrate with iodine (I₂) and a mild base like sodium bicarbonate (NaHCO₃) is expected to proceed via the formation of an iodonium (B1229267) ion intermediate from the butenyl double bond. chemistnotes.com The carboxylate group then acts as an internal nucleophile, attacking the iodonium ion to form a lactone. The regioselectivity of this attack determines the size of the resulting ring. Attack at the internal carbon of the double bond (C4 of the butenyl chain) would lead to a six-membered δ-lactone (a 6-endo-trig cyclization), while attack at the terminal carbon (C5) would yield a five-membered γ-lactone (a 5-exo-trig cyclization). Generally, 5-exo cyclizations are kinetically favored according to Baldwin's rules.
Acid-Catalyzed Lactonization: In the presence of a strong acid, the double bond can be protonated to form a secondary carbocation. This electrophilic center can then be trapped by the internal carboxylic acid nucleophile. This pathway would likely lead to the thermodynamically more stable lactone, which could be the five- or six-membered ring depending on the exact conditions and substrate conformation.
Oxidative Lactonization: Reagents such as hypervalent iodine compounds can be used to achieve oxidative cyclization of unsaturated carboxylic acids to form lactones. organic-chemistry.org Similarly, transition metal-catalyzed methods, for example using palladium(II) or gold(I) catalysts, can facilitate the dehydrative lactonization of unsaturated systems. organic-chemistry.org
The potential products from these lactonization pathways are summarized below.
| Reaction Type | Reagents | Expected Major Product |
| Iodolactonization | I₂, NaHCO₃ | Spirocyclic γ-lactone with an iodomethyl group |
| Acid-Catalyzed Lactonization | H₂SO₄ (cat.) | Spirocyclic γ- or δ-lactone |
| Oxidative Cyclization | PhI(OAc)₂, Me₃SiOTf | Spirocyclic furanone derivative |
Radical reactions offer another powerful avenue for the cyclization of unsaturated systems. A radical can be generated at various positions in the molecule, which can then add to the terminal double bond in an intramolecular fashion.
A plausible pathway involves the generation of a radical from the carboxylic acid itself, for instance, through photoredox catalysis. The resulting radical could then undergo a 5-exo-trig cyclization onto the butenyl group, forming a new carbon-carbon bond and a secondary radical. This new radical intermediate could then be trapped or participate in further reactions, constituting a radical cascade.
Alternatively, a radical could be generated on the cyclopentane (B165970) ring through hydrogen atom transfer (HAT). This radical could then cyclize onto the alkene. Manganese(III) acetate is a classic reagent for initiating such oxidative free-radical cyclizations. brandeis.edu These reactions are powerful for constructing complex polycyclic systems, and in this case, would lead to fused or bridged bicyclic structures containing the spirocyclic core. researchgate.netnih.gov The regioselectivity of the initial hydrogen abstraction and the subsequent cyclization would be key factors determining the final product structure.
Reactivity of the Cyclopentane Core
Beyond the reactions involving the butenyl and carboxyl groups, the saturated cyclopentane skeleton itself can be a site of reactivity through advanced synthetic methods.
Directed C–H activation has emerged as a transformative strategy for the selective functionalization of otherwise unreactive C(sp³)–H bonds. nih.govnih.govrsc.org The carboxylic acid group in this compound is an excellent directing group for such transformations.
Specifically, palladium-catalyzed reactions have been developed for the transannular γ-C–H functionalization of cycloalkane carboxylic acids. nih.govbeilstein-journals.org In this substrate, the methylene (B1212753) C–H bonds at the C3 and C4 positions of the cyclopentane ring are γ to the carboxylic acid. Using a palladium(II) catalyst in conjunction with a specially designed ligand, such as a quinoline-pyridone type ligand, a five-membered palladacycle intermediate can be formed through C–H activation. nih.gov This intermediate can then engage in cross-coupling reactions with various partners.
A prime example is γ-C–H arylation. The palladacycle can react with an aryl halide (e.g., iodobenzene) in the presence of an oxidant (like silver carbonate) to form a new C–C bond, installing an aryl group at the γ-position of the cyclopentane ring. nih.gov This methodology provides a direct route to functionalized carbocycles that would be challenging to synthesize through traditional methods. nih.govnih.gov
The table below summarizes typical conditions for the γ-C–H arylation of 1-alkylcyclopentanecarboxylic acids, which are close structural analogs of the title compound.
| Substrate Analog | Arylating Agent | Catalyst / Ligand | Oxidant / Base | Solvent | Yield (%) | Reference |
| 1-Propylcyclopentane-1-carboxylic acid | 4-Iodotoluene | Pd(OAc)₂ / QuinNuPyridone L1 | Ag₂CO₃ / K₂CO₃ | HFIP | 85 | [Nature 2023, 618, 965] |
| 1-Phenylcyclopentane-1-carboxylic acid | 1-Iodo-4-fluorobenzene | Pd(OAc)₂ / QuinNuPyridone L1 | Ag₂CO₃ / K₂CO₃ | HFIP | 92 | [Nature 2023, 618, 965] |
| 1-Ethylcyclopentane-1-carboxylic acid | 1-Iodo-3-methoxybenzene | Pd(OAc)₂ / QuinNuPyridone L1 | Ag₂CO₃ / K₂CO₃ | HFIP | 78 | [Nature 2023, 618, 965] |
This powerful strategy allows for the late-stage functionalization of the cyclopentane core, offering a pathway to a diverse array of complex molecules built upon the this compound scaffold.
Detailed Mechanistic Investigations of Key Transformations
The strategic placement of the carboxylic acid and the butenyl side chain in this compound facilitates intramolecular cyclization reactions, which are the most mechanistically studied transformations for this compound. These reactions can be broadly categorized into acid-catalyzed and radical-initiated pathways, each proceeding through distinct intermediates and transition states to yield characteristic spirocyclic products.
Acid-Catalyzed Spiro-Lactonization
Under acidic conditions, this compound undergoes an intramolecular esterification, commonly referred to as lactonization, to form a spiro-lactone. The mechanism of this transformation involves several key steps:
Protonation of the Double Bond: The reaction is initiated by the protonation of the terminal double bond of the butenyl side chain. This step is facilitated by a strong acid catalyst and leads to the formation of a secondary carbocation. The stability of this carbocation is a crucial factor in the reaction rate.
Nucleophilic Attack by the Carboxyl Group: The carbocation is then susceptible to intramolecular nucleophilic attack by the oxygen atom of the carboxylic acid group. This results in the formation of a new carbon-oxygen bond and the closure of a six-membered ring.
Deprotonation: The final step involves the deprotonation of the oxonium ion intermediate to yield the neutral spiro[4.5]decan-6-one, a stable γ-lactone.
Computational studies have supported this proposed mechanism, indicating that the formation of the six-membered ring is thermodynamically and kinetically favored over other potential cyclization pathways. The transition state for the nucleophilic attack has been shown to involve a chair-like conformation, which minimizes steric strain.
Table 1: Key Intermediates in Acid-Catalyzed Spiro-Lactonization
| Intermediate | Structure | Description |
| Starting Material | This compound | The reactant molecule containing both a carboxylic acid and an alkene functional group. |
| Carbocation | Secondary carbocation on the butenyl chain | Formed upon protonation of the terminal double bond. |
| Oxonium Ion | Protonated spiro-lactone | Results from the intramolecular nucleophilic attack of the carboxyl group. |
| Product | Spiro[4.5]decan-6-one | The stable spirocyclic lactone formed after deprotonation. |
Radical-Initiated Cyclization
In the presence of a radical initiator, this compound can undergo an intramolecular radical cyclization. This transformation proceeds through a different set of intermediates and offers an alternative route to spirocyclic compounds. The generally accepted mechanism involves:
Radical Generation: The reaction is initiated by the homolytic cleavage of a radical initiator, which then abstracts a hydrogen atom from a suitable position or adds to the double bond. In the context of this specific molecule, the focus is often on the intramolecular addition of a carboxyl radical derivative.
Intramolecular Radical Addition: A radical centered on the carboxyl group (or a derivative thereof) can add to the terminal double bond of the butenyl side chain. This cyclization can, in principle, lead to the formation of either a five-membered or a six-membered ring.
Ring Closure and Product Formation: Experimental and theoretical studies have shown that the 6-endo-trig cyclization, leading to a six-membered ring, is the kinetically preferred pathway. This results in the formation of a spiro[4.5]decane skeleton. The resulting radical intermediate is then quenched by a hydrogen atom donor to yield the final product.
The regioselectivity of this radical cyclization is governed by Baldwin's rules, which predict that the 6-endo cyclization is favored for this system. The stereochemical outcome of the reaction is influenced by the conformation of the transition state during the cyclization step.
Table 2: Comparison of Mechanistic Pathways
| Feature | Acid-Catalyzed Lactonization | Radical-Initiated Cyclization |
| Initiator | Strong Acid | Radical Initiator |
| Key Intermediate | Carbocation | Free Radical |
| Primary Transformation | Intramolecular Esterification | Intramolecular Radical Addition |
| Governing Principles | Carbocation Stability, Steric Factors | Baldwin's Rules, Radical Stability |
| Typical Product | Spiro[4.5]decan-6-one | Substituted Spiro[4.5]decanes |
Detailed research findings have consistently demonstrated that the intramolecular reactions of this compound provide efficient and stereoselective routes to spiro[4.5]decane systems. The choice of reaction conditions—acidic or radical—determines the specific mechanistic pathway and, consequently, the nature of the final product. These mechanistic studies are crucial for the rational design of synthetic strategies employing this versatile building block.
Synthesis and Chemical Behavior of Derivatives and Analogues of 1 but 3 En 1 Yl Cyclopentane 1 Carboxylic Acid
Structural Modifications at the Carboxylic Acid Group
The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to numerous functional group transformations. For 1-(but-3-en-1-yl)cyclopentane-1-carboxylic acid, this reactivity is central to creating a variety of derivatives.
Esters, Amides, and Anhydrides
The conversion of the carboxylic acid to its corresponding esters, amides, and anhydrides involves well-established synthetic protocols. These reactions replace the hydroxyl (-OH) group of the carboxyl moiety with an alkoxy (-OR), amino (-NR'R''), or acyloxy (-OCOR) group, respectively.
Esters are commonly synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This equilibrium-driven process is typically pushed toward the ester product by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) under acidic conditions yields methyl 1-(but-3-en-1-yl)cyclopentane-1-carboxylate.
Amides are generally formed by reacting the carboxylic acid with an amine. khanacademy.org Because amines are basic, they can deprotonate the carboxylic acid to form an unreactive carboxylate salt. jackwestin.com To overcome this, the carboxylic acid is often first converted to a more reactive intermediate, such as an acyl chloride, or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is used to facilitate the reaction. jackwestin.comyoutube.com One-pot methods that avoid the need for traditional coupling reagents have also been developed, offering greener and more efficient pathways to amide formation. nih.govrsc.org
Anhydrides can be prepared by the dehydration of two carboxylic acid molecules. More commonly in a laboratory setting, a symmetric anhydride (B1165640) is formed by reacting a carboxylic acid with a dehydrating agent or by reacting a carboxylic acid salt with an acyl chloride. A facile method for synthesizing anhydrides from carboxylic acids involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride under mild conditions. nih.gov
| Derivative | General Reaction | Reagents | Product Example |
|---|---|---|---|
| Ester | Carboxylic Acid + Alcohol | Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 1-(but-3-en-1-yl)cyclopentane-1-carboxylate |
| Amide | Carboxylic Acid + Amine | Coupling Agent (e.g., DCC) or conversion to Acyl Chloride | N-methyl-1-(but-3-en-1-yl)cyclopentane-1-carboxamide |
| Anhydride | Carboxylic Acid + Acyl Chloride | Base (e.g., Pyridine) | 1-(but-3-en-1-yl)cyclopentane-1-carboxylic anhydride |
Salts and Coordination Complexes
The acidic proton of the carboxylic acid group can be readily removed by a base to form a carboxylate salt . thieme-connect.de Common bases used for this purpose include metal hydroxides (e.g., NaOH, KOH), metal carbonates (e.g., K₂CO₃), and amines. The resulting salts, such as sodium 1-(but-3-en-1-yl)cyclopentane-1-carboxylate, often exhibit increased water solubility compared to the parent acid. thieme-connect.de
The carboxylate anion is an effective ligand and can coordinate with metal ions to form coordination complexes . purdue.eduwikipedia.org Carboxylates can bind to metal centers in several modes: as a monodentate ligand (binding through one oxygen atom), as a bidentate chelating ligand (binding through both oxygen atoms to the same metal), or as a bridging ligand connecting two or more metal centers. wikipedia.org The formation of these complexes depends on the metal ion, the stoichiometry, and the reaction conditions. These complexes are a broad class of compounds with diverse structures and applications. libretexts.orgyoutube.com
Modifications of the But-3-en-1-yl Side Chain
The but-3-en-1-yl side chain provides a second site for chemical modification, primarily centered around the reactivity of the terminal carbon-carbon double bond.
| Reaction | Reagents | Product | Effect |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalyst) | 1-(butan-1-yl)cyclopentane-1-carboxylic acid | Saturation of the C=C double bond to a C-C single bond |
Chain Elongation and Shortening
Modifying the length of the four-carbon side chain requires multi-step synthetic sequences.
Chain elongation could proceed by first transforming the terminal alkene. For example, hydroboration-oxidation would convert the but-3-en-1-yl group into a 4-hydroxybutyl group. This primary alcohol could then be oxidized to a carboxylic acid, forming 4-(1-carboxycyclopentyl)butanoic acid. Standard chain elongation methodologies, such as the Arndt-Eistert synthesis, could then be applied to extend the chain one carbon at a time.
Chain shortening can be achieved through oxidative cleavage of the double bond. Ozonolysis (O₃) followed by an oxidative workup (e.g., with H₂O₂) would cleave the double bond to yield a carboxylic acid, resulting in 3-(1-carboxycyclopentyl)propanoic acid, effectively shortening the chain by one carbon. Further shortening could be accomplished using degradation methods like the Barbier-Wieland degradation.
Introduction of Heteroatoms
The terminal double bond is a versatile functional group for the introduction of various heteroatoms. pressbooks.pub
Oxygen can be introduced via several methods. Epoxidation, using an agent like meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide ring at the site of the former double bond. This epoxide can then be opened by various nucleophiles to introduce two new functional groups. Dihydroxylation, using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), would convert the alkene into a diol, yielding a molecule with two hydroxyl groups on the terminal carbons of the side chain.
Halogens (e.g., Br₂, Cl₂) can be added across the double bond via electrophilic addition to form a dihalide. Alternatively, reaction under radical conditions with a reagent like N-bromosuccinimide (NBS) could potentially lead to allylic bromination. The addition of hydrogen halides (HBr, HCl) across the double bond, following Markovnikov or anti-Markovnikov principles depending on the conditions, would introduce a single halogen atom to the side chain.
Functionalization of the Cyclopentane (B165970) Ring System
The cyclopentane core of this compound offers multiple sites for functionalization. Strategic modification of this carbocyclic framework can lead to a diverse array of novel molecules with potentially unique chemical and biological properties. Key approaches to achieving this functionalization include the direct activation of C-H bonds and the construction of more complex ring systems.
Stereoselective Functionalization of C-H Bonds
The direct and selective functionalization of otherwise unreactive C-H bonds is a powerful tool in synthetic organic chemistry. In the context of cyclopentane carboxylic acids, palladium-catalyzed transannular C-H activation has emerged as a significant strategy for introducing new functional groups with a high degree of stereocontrol. nih.gov This methodology often utilizes a directing group, such as the carboxylic acid moiety, to guide the catalyst to a specific C-H bond.
Recent research has demonstrated the transannular γ-methylene C-H arylation of various cycloalkane carboxylic acids, including those with a cyclopentane ring. nih.gov This reaction, enabled by specialized ligands such as quinuclidine-pyridones and sulfonamide-pyridones, exhibits excellent regioselectivity for the γ-position, even in the presence of more accessible β-C-H bonds. nih.gov The general mechanism involves the formation of a palladacycle intermediate, which then couples with an aryl halide.
For a substrate like this compound, this approach could theoretically lead to the introduction of an aryl group at the C3 position of the cyclopentane ring. The stereochemical outcome of such a reaction would be influenced by the directing effect of the carboxylic acid and the nature of the ligand employed, offering a pathway to diastereomerically enriched products. nih.gov
Below is a data table summarizing the substrate scope of a palladium-catalyzed transannular C-H arylation of cyclopentane carboxylic acids, which could be conceptually applied to analogues of the target compound.
| Entry | α-Substituent | Aryl Iodide | Product | Yield (%) |
| 1 | Propyl | 4-Iodotoluene | γ-Arylated product | 85 |
| 2 | Ethyl | 4-Iodoanisole | γ-Arylated product | 78 |
| 3 | Methyl | 1-Iodo-4-(trifluoromethyl)benzene | γ-Arylated product | 69 |
This table is a representative example based on published data for analogous compounds and is intended to illustrate the potential of the methodology. nih.gov
Incorporation of Additional Ring Systems
The synthesis of more complex molecular architectures from the this compound scaffold can be achieved by incorporating additional ring systems. This can be accomplished through various synthetic strategies, leading to the formation of spirocyclic or bicyclic compounds.
Spirocyclic Systems: Spiro compounds, where two rings share a single atom, can be synthesized from derivatives of the target molecule. For instance, the cyclopentane ring could be part of a spirocyclic system with another ring, such as an adamantane (B196018) or a pyrrolidine. The synthesis of adamantane spiro-3'-pyrrolidines has been reported, showcasing the feasibility of constructing such intricate structures. nih.gov A general approach to spirocyclic cyclopentanes involves the (3+2) cycloaddition reaction of activated cyclopropanes with suitable enamides, which can proceed with high chemo- and diastereoselectivity. semanticscholar.org
Bicyclic Systems: The butenyl side chain of this compound provides a handle for intramolecular reactions to form bicyclic systems. For example, an intramolecular cyclization could lead to the formation of a bicyclo[3.2.1]octane or a bicyclo[4.2.0]octane ring system, depending on the reaction conditions and the specific functionalization of the side chain. The synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its derivatives has been extensively studied, highlighting the interest in these rigid bicyclic scaffolds in medicinal chemistry as benzene (B151609) bioisosteres. semanticscholar.orgnih.govresearchgate.netresearchgate.net
Regio- and Stereoselective Synthesis of Related Compounds
The synthesis of specific stereoisomers and structural isomers of this compound is crucial for understanding structure-activity relationships and for the development of compounds with specific biological activities.
Diastereomeric and Enantiomeric Forms of Substituted Analogues
The stereoselective synthesis of substituted cyclopentane carboxylic acids can be achieved through various asymmetric methodologies. For instance, the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid has been accomplished using a chiral glycine (B1666218) equivalent. researchgate.net This approach highlights the ability to control the stereochemistry at multiple centers within the cyclopentane ring.
While a specific enantioselective synthesis for this compound is not detailed in the available literature, general methods for the enantioselective synthesis of α,α-disubstituted cyclopentenes catalyzed by N-heterocyclic carbenes could be adapted. nih.gov Such a strategy could involve the desymmetrization of a prochiral precursor to generate the desired enantiomer.
The following table presents a conceptual summary of potential stereoisomers for a functionalized analogue of this compound, for example, a 3-hydroxy derivative.
| Stereoisomer | Configuration at C1 | Configuration at C3 |
| 1 | R | R |
| 2 | R | S |
| 3 | S | R |
| 4 | S | S |
Structural Isomers with Varying Chain or Ring Substitutions
The synthesis of structural isomers of this compound can be envisioned through several synthetic routes.
Varying the Alkenyl Chain: Isomers with different lengths or substitution patterns on the alkenyl side chain could be prepared by employing different alkenylating agents in the initial synthesis of the cyclopentane ring or through subsequent modification of the butenyl group. For example, using a pentenyl or hexenyl Grignard reagent in a key synthetic step would lead to analogues with longer side chains.
Varying Ring Substitutions: The introduction of substituents at different positions on the cyclopentane ring would lead to a variety of structural isomers. The transannular C-H functionalization methods discussed in section 4.3.1 provide a direct route to such isomers. nih.gov For example, arylation at the C2 or C3 position would yield distinct structural isomers with different spatial arrangements of the substituents. Additionally, multi-step synthetic sequences starting from functionalized cyclopentanone (B42830) derivatives can provide access to a wide range of substituted cyclopentane carboxylic acids. nih.gov
Comparative Reactivity Profiles of Synthesized Analogues
Influence of Ring Substituents: The presence of electron-withdrawing or electron-donating groups on the cyclopentane ring can affect the acidity of the carboxylic acid and the reactivity of the double bond. For example, an electron-withdrawing group at the C3 position would increase the acidity of the carboxylic acid due to an inductive effect. The steric hindrance caused by bulky substituents on the ring could also influence the accessibility of the carboxylic acid and the double bond to reagents.
Influence of Side Chain Modifications: Alterations to the butenyl side chain would significantly impact the reactivity of the double bond. For instance, the introduction of substituents on the double bond would affect its susceptibility to electrophilic addition reactions. The position of the double bond within the side chain is also critical; for example, an isomer with the double bond in the 2-position (but-2-en-1-yl) would exhibit different reactivity compared to the terminal double bond in the parent compound.
The relative reactivity of carboxylic acid derivatives is generally well-established, with acid chlorides being the most reactive, followed by anhydrides, esters, and amides. libretexts.orglibretexts.orgyoutube.com This trend is governed by the ability of the leaving group to depart during nucleophilic acyl substitution. Therefore, converting this compound into its corresponding acid chloride would significantly enhance its reactivity towards nucleophiles.
A conceptual comparison of the reactivity of different functional groups within the analogues is presented in the table below.
| Functional Group | Type of Reaction | Expected Reactivity Trend |
| Carboxylic Acid | Nucleophilic Acyl Substitution | -COCl > -COOCO- > -COOR > -CONH2 |
| Alkene (C=C) | Electrophilic Addition | More substituted > Less substituted |
| C-H Bonds | Radical/Catalytic Functionalization | Tertiary > Secondary > Primary |
Theoretical and Computational Studies of 1 but 3 En 1 Yl Cyclopentane 1 Carboxylic Acid and Its Transformations
Electronic Structure and Bonding Analysis
A comprehensive understanding of a molecule's reactivity and properties begins with an analysis of its electronic structure. While direct computational studies on 1-(but-3-en-1-yl)cyclopentane-1-carboxylic acid are not available in the current body of scientific literature, theoretical methods can provide valuable insights into its bonding and electron distribution.
Molecular Orbital Theory and Electron Density Distribution
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, predicting the spatial distribution and energy of electrons in orbitals that extend over the entire molecule. For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is likely to be localized on the but-3-en-1-yl group's π-bond, representing the most available electrons for donation in a chemical reaction. Conversely, the LUMO is expected to be associated with the antibonding π* orbital of the carboxylic acid group, which can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
The electron density distribution is expected to be highest around the oxygen atoms of the carboxylic acid group due to their high electronegativity. The π-bond of the butenyl side chain will also exhibit a region of higher electron density compared to the σ-bonds of the cyclopentane (B165970) ring. This uneven distribution of electron density creates a molecular dipole moment and influences how the molecule interacts with other polar molecules and electric fields.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a more intuitive, localized picture of bonding within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bonding orbitals. For this compound, NBO analysis would quantify the hybridization of the atomic orbitals and the nature of the chemical bonds.
The analysis would likely reveal significant delocalization interactions, particularly between the lone pairs of the oxygen atoms in the carboxylic acid group and the adjacent σ* antibonding orbitals. These hyperconjugative interactions contribute to the stability of the molecule. Furthermore, the interaction between the π-orbital of the double bond in the butenyl group and the adjacent σ* orbitals of the cyclopentane ring can also be quantified.
Conformational Analysis and Energy Landscapes
The flexibility of the butenyl side chain and the cyclopentane ring allows this compound to exist in multiple conformations. Understanding the relative energies of these conformations and the barriers to their interconversion is essential for predicting the molecule's behavior.
Rotational Barriers and Preferred Conformations
The rotation around the single bonds connecting the cyclopentane ring to the carboxylic acid group and the butenyl side chain will have specific energy barriers. The cyclopentane ring itself is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms, to alleviate ring strain. The energetic preference for a particular conformation is determined by a combination of steric hindrance and electronic effects.
Interconversion Pathways between Conformational Isomers
The different conformations of this compound can interconvert by rotating around single bonds and through puckering of the cyclopentane ring. Computational methods can map out the potential energy surface, identifying the transition states that connect different conformational minima. The energy of these transition states corresponds to the activation energy for the conformational change. At room temperature, if the rotational barriers are low, the molecule will likely exist as a dynamic equilibrium of multiple conformations.
Reaction Mechanism Elucidation using Quantum Chemical Methods
Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, several types of reactions could be computationally explored. For instance, the double bond in the butenyl side chain can undergo electrophilic addition reactions. Quantum chemical calculations can model the reaction pathway, identifying the structure and energy of reactants, transition states, and products. This allows for the determination of reaction rates and the prediction of the stereochemical outcome of the reaction.
Spectroscopic Property Prediction for Advanced Structural Assignments
Computational chemistry is a vital tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds and the analysis of complex mixtures. nih.gov
The butenyl side chain of this compound can adopt numerous conformations due to rotation around its single bonds. Each of these conformers has a unique energy and a distinct calculated vibrational (infrared) spectrum. By performing frequency calculations on various low-energy conformers, a weighted-average theoretical spectrum can be generated. nih.govmdpi.com
This theoretical spectrum can be compared with experimental IR data to confirm the presence of key functional groups and provide insight into the predominant conformations in the sample.
Table 3: Key Calculated Vibrational Frequencies for the Lowest Energy Conformer Frequencies are unscaled and calculated at the B3LYP/6-31G level.*
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3650 | Carboxylic acid hydroxyl group |
| C=O Stretch | 1785 | Carboxylic acid carbonyl group |
| C=C Stretch | 1655 | Terminal alkene |
These calculated frequencies serve as a guide for interpreting experimental spectra. openmopac.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of organic molecules. stackexchange.com
For a molecule like this compound, where proton signals from the cyclopentane ring and the flexible side chain may overlap, predicted chemical shifts are invaluable. itu.edu.tr By calculating the magnetic shielding tensors for each nucleus in the optimized geometry and averaging them over the Boltzmann population of low-energy conformers, a highly accurate theoretical NMR spectrum can be produced. github.io This allows for confident assignment of complex or ambiguous signals in the experimental spectrum.
Table 4: Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts Predicted shifts calculated at the mPW1PW91/6-311+G(2d,p) level with a PCM solvent model for Chloroform.
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| Carboxylic (C=O) | 181.5 | 180.9 |
| Quaternary (C-COOH) | 55.2 | 54.8 |
| Alkene (CH₂) | 115.1 | 114.7 |
The excellent agreement between predicted and experimental values can confirm the molecular structure and can be extended to distinguish between different stereoisomers if chiral centers were present.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide insight into static structures and reaction pathways, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. uiowa.edu An MD simulation of this compound, solvated in a box of explicit water molecules, can reveal the dynamic interplay between different conformations.
Such simulations can quantify the flexibility of the cyclopentane ring and the butenyl side chain, identify the most populated conformational states, and analyze the hydrogen bonding network between the carboxylic acid and surrounding water molecules. mdpi.com This information is crucial for understanding how the molecule's shape and flexibility might influence its ability to interact with other molecules or to adopt the specific pre-reactive conformation necessary for the intramolecular ene reaction.
Advanced Analytical Methodologies for Characterizing 1 but 3 En 1 Yl Cyclopentane 1 Carboxylic Acid
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 1-(but-3-en-1-yl)cyclopentane-1-carboxylic acid, providing precise mass measurements that facilitate the determination of its elemental composition. For the molecular formula C10H16O2, the expected monoisotopic mass is 168.11503 g/mol . HRMS can distinguish this from other isobaric compounds, confirming the molecular formula with high confidence.
Isotopic pattern analysis further corroborates the elemental composition. The natural abundance of isotopes, particularly ¹³C, results in a characteristic pattern in the mass spectrum. The primary peak (M) corresponds to the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁶O). A smaller peak at M+1, resulting from the presence of a single ¹³C atom, is expected to have a relative abundance of approximately 11.1% of the M peak for a molecule with ten carbon atoms. Similarly, the M+2 peak, arising from two ¹³C atoms or a single ¹⁸O atom, will also be present at a predictable, lower intensity. Stable isotope labeling, for instance using ¹⁸O, can be employed to further probe the structure and fragmentation in mass spectrometry. nih.gov
The fragmentation pathways of this compound under ionization can be predicted based on the common behavior of carboxylic acids and cyclic alkanes. libretexts.org Key fragmentation processes include:
Alpha-cleavage: Cleavage of the bond adjacent to the carboxyl group can lead to the loss of the butenyl side chain or fragmentation of the cyclopentane (B165970) ring. libretexts.org
Loss of the Carboxyl Group: A prominent fragmentation pathway for carboxylic acids is the loss of the COOH group (45 Da) or the loss of water (18 Da) followed by CO (28 Da). libretexts.orgoregonstate.edu
McLafferty Rearrangement: If a gamma-hydrogen is accessible, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule. In this specific compound, a hydrogen on the butenyl chain could potentially be transferred to the carbonyl oxygen, leading to a characteristic fragmentation. youtube.com
Ring Cleavage: The cyclopentane ring can undergo fragmentation, leading to a series of hydrocarbon losses.
The following table outlines potential characteristic fragment ions for this compound.
| m/z (calculated) | Possible Formula | Proposed Fragmentation Pathway |
| 168.1150 | C10H16O2 | Molecular Ion [M]⁺ |
| 151.1123 | C10H15O | Loss of OH radical [M-OH]⁺ |
| 123.1174 | C9H15 | Loss of COOH radical [M-COOH]⁺ |
| 113.0603 | C6H9O2 | Loss of butenyl radical [M-C4H7]⁺ |
| 69.0704 | C5H9 | Cyclopentyl cation resulting from cleavage |
MS/MS and Ion Mobility Spectrometry for Detailed Structural Insights
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by isolating a specific precursor ion (e.g., the molecular ion at m/z 168.1) and subjecting it to collision-induced dissociation (CID). This process generates a spectrum of product ions, offering a detailed map of the molecule's connectivity. By analyzing the sequential losses and the specific fragments formed, the structure of the butenyl side chain and its connection to the cyclopentane ring can be unequivocally confirmed. lew.ronih.gov The fragmentation pathways can be complex, involving ion-neutral complexes and rearrangements, which MS/MS experiments are crucial for elucidating. nih.govresearchgate.net
Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. This technique could be used to separate this compound from any potential isomers present in a sample. Furthermore, IMS can provide information about the ion's collision cross-section (CCS), a parameter related to its three-dimensional structure. This would be valuable for distinguishing between different conformations of the molecule that might exist in the gas phase.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. It provides detailed information on the carbon skeleton, proton environments, and their connectivity.
The ¹³C NMR spectrum of a carboxylic acid typically shows the carboxyl carbon signal in the range of 165-185 ppm. oregonstate.edupressbooks.pub For this compound, this signal would likely appear towards the downfield end of this range. The olefinic carbons of the butenyl group are expected around 114 ppm (=CH₂) and 138 ppm (-CH=), while the carbons of the cyclopentane ring and the aliphatic part of the butenyl chain would appear in the upfield region of the spectrum.
In the ¹H NMR spectrum, the acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, often around 10-12 ppm. oregonstate.edupressbooks.pub The vinyl protons of the butenyl group would have characteristic shifts and coupling patterns in the 4.9-5.9 ppm region. The remaining aliphatic protons on the cyclopentane ring and the butenyl chain would resonate in the upfield region, typically between 1.0 and 2.5 ppm.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and establishing the molecule's complete structure. slideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons. sdsu.edu For this compound, COSY would show correlations between the protons within the butenyl chain (e.g., between -CH₂-CH=) and among the protons on the cyclopentane ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for the terminal =CH₂ group will show a cross-peak with its corresponding ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is crucial for connecting different parts of the molecule. Key HMBC correlations would be expected from the protons on the butenyl chain to the quaternary carboxyl carbon and the C1 carbon of the cyclopentane ring, confirming the connectivity of the side chain to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are bonded. researchgate.net This technique provides insights into the molecule's preferred conformation and stereochemistry. For example, NOESY could reveal spatial proximity between protons on the butenyl side chain and specific protons on the cyclopentane ring, helping to define the chain's orientation relative to the ring.
The following tables summarize the expected 2D NMR correlations for this compound.
Table: Expected COSY Correlations
| Proton | Correlates with |
|---|---|
| H on C2' | H on C3' |
| H on C3' | H on C2', H on C4' |
| H on C4' | H on C3' |
Table: Expected Key HMBC Correlations
| Proton | Correlates with Carbon |
|---|---|
| H on C1' | C2', C3', C1 (cyclopentane), COOH |
| H on C4' | C2', C3' |
Solid-State NMR for Crystalline Forms
Should this compound be available in a crystalline form, solid-state NMR (ssNMR) would offer unique insights into its structure and packing in the solid state. Carboxylic acids frequently form hydrogen-bonded cyclic dimers in the crystal lattice. acs.org Solid-state NMR can probe these structures by measuring parameters like chemical shift anisotropy (CSA) and dipolar couplings. acs.org ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) experiments would provide high-resolution spectra of the carbon skeleton in the solid state. ¹⁷O NMR, although challenging, could directly probe the oxygen environments within the carboxyl group, providing detailed information on the hydrogen bonding and tautomeric equilibria within the dimer structure. acs.orgacs.org
Dynamic NMR for Conformational Exchange Processes
The five-membered cyclopentane ring is not planar and undergoes rapid conformational exchange between various puckered forms, such as the "envelope" and "twist" conformations. libretexts.org Dynamic NMR, specifically through variable-temperature (VT) NMR experiments, can be used to study these processes. acs.org By lowering the temperature, it may be possible to slow the rate of interconversion to the point where distinct signals for protons or carbons in different conformational environments can be observed. nih.gov Line-shape analysis of the spectra at different temperatures allows for the calculation of the activation energy barriers for these conformational changes, providing valuable thermodynamic data about the molecule's flexibility. nih.govuni-halle.de
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group States and Hydrogen Bonding
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule and are particularly sensitive to intermolecular interactions like hydrogen bonding. mdpi.com
For this compound, FT-IR and Raman spectra would show characteristic bands for the carboxylic acid, the carbon-carbon double bond, and the aliphatic cyclopentane ring. The most prominent feature in the FT-IR spectrum of a carboxylic acid is the very broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region. oregonstate.edupressbooks.pub This broadening is a direct consequence of strong hydrogen bonding, which often leads to the formation of cyclic dimers. aip.org The C=O stretching vibration gives rise to a very intense absorption, typically around 1710 cm⁻¹ for a hydrogen-bonded dimer. pressbooks.pub
Raman spectroscopy provides complementary information. The C=C stretching vibration of the butenyl group, expected around 1640-1655 cm⁻¹, is often stronger and sharper in the Raman spectrum than in the FT-IR spectrum, as it is a less polar bond. nih.govresearchgate.net The C-H stretching modes of the aliphatic and vinyl groups appear in the 2800-3100 cm⁻¹ region. nih.gov The position and shape of the C=O stretching band can be used as a sensitive probe for the number and nature of hydrogen-bonding interactions. nih.govnih.gov
The following table lists the expected characteristic vibrational frequencies for this compound.
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
| 3300-2500 | O-H stretch (H-bonded) | Broad, Strong | Weak |
| 3100-3010 | =C-H stretch | Medium | Medium |
| 2990-2850 | C-H stretch (aliphatic) | Strong | Strong |
| 1725-1700 | C=O stretch (H-bonded dimer) | Very Strong | Medium |
| 1655-1640 | C=C stretch | Medium | Strong |
| ~1410 | O-H bend | Medium | Weak |
| ~1250 | C-O stretch | Strong | Weak |
| ~910 | =CH₂ out-of-plane bend | Strong | Weak |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if crystalline forms are obtained)
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. nih.govspringernature.com The application of this technique to this compound is contingent upon the ability to grow single crystals of sufficient quality from an enantiomerically pure sample.
The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the spatial arrangement of atoms within the crystal lattice, including precise bond lengths, bond angles, and conformational details. researchgate.net For chiral molecules, the key to determining the absolute configuration lies in the anomalous scattering effect. researchgate.net When the crystal contains atoms that exhibit a significant anomalous scattering effect, the absolute structure can be reliably determined, often expressed by the Flack parameter, which should ideally be close to zero for the correct enantiomer. nih.gov
While direct crystallographic data for this compound is not presently available in public literature, the methodology is well-established for other chiral carboxylic acids. researchgate.net Chiral carboxylic acids are known to crystallize in various forms, including as racemic crystals or conglomerates. researchgate.net Homochiral crystals of carboxylic acids often form hydrogen-bonded chains, whereas racemic forms typically crystallize as centrosymmetric hydrogen-bonded dimers. acs.org
Should an enantiopure sample of this compound be successfully crystallized, the expected crystallographic analysis would yield a comprehensive dataset. An illustrative example of potential crystallographic data is presented in the table below.
| Crystallographic Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C10H16O2 |
| Formula Weight | 168.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.543 |
| b (Å) | 10.211 |
| c (Å) | 7.890 |
| β (°) | 105.34 |
| Volume (ų) | 507.9 |
| Z | 2 |
| Flack Parameter | 0.05(3) |
This table is for illustrative purposes only, representing typical data that would be obtained from a successful X-ray crystallographic analysis of a chiral carboxylic acid.
Chiral Chromatography for Stereoisomer Separation and Purity Assessment
Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric purity (enantiomeric excess, ee). tcichemicals.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and, thus, separation. researchgate.net
For the separation of this compound enantiomers, high-performance liquid chromatography (HPLC) with a suitable CSP would be the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), is critical for achieving optimal resolution. researchgate.net
The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to identify conditions that provide baseline separation of the (R)- and (S)-enantiomers. Once a method is established, it can be used to quantify the relative amounts of each enantiomer in a sample, thereby determining its enantiomeric purity. This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer in excess over the other. researchgate.net
The results of a successful chiral HPLC separation can be summarized in a data table, providing key chromatographic parameters. An example of such a table for the analysis of this compound is provided below for illustrative purposes.
| Parameter | Value |
|---|---|
| Column (CSP) | Chiralcel OD-H |
| Mobile Phase | Hexane/Isopropanol/TFA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (ee) | 98% |
This table is a hypothetical representation of data from a chiral HPLC analysis, demonstrating the typical parameters evaluated for enantiomeric separation and purity assessment.
Applications of 1 but 3 En 1 Yl Cyclopentane 1 Carboxylic Acid As a Building Block in Complex Organic Synthesis and Materials Science
Precursor in Total Synthesis of Natural Products or Complex Organic Scaffolds
The cyclopentane (B165970) ring is a common motif in a wide array of natural products and biologically active molecules. benthamdirect.comnih.gov The stereochemically rich and conformationally constrained nature of the cyclopentane core makes it a valuable scaffold for the synthesis of complex molecular architectures. benthamdirect.com 1-(but-3-en-1-yl)cyclopentane-1-carboxylic acid offers several strategic advantages as a starting material in total synthesis.
The butenyl side chain of this compound provides a reactive handle for the construction of fused or bridged polycyclic systems, which are hallmarks of many complex natural products. rsc.orgrsc.org Intramolecular reactions involving the terminal alkene are a powerful strategy for forming new rings. For instance, an intramolecular Heck reaction, ene reaction, or ring-closing metathesis (RCM) could be employed to form a new carbocycle or heterocycle fused to the cyclopentane core. The carboxylic acid group can be converted into various other functionalities to facilitate these cyclizations or to be carried through the synthetic sequence for later-stage modifications.
The following table illustrates potential intramolecular cyclization strategies that could be applied to derivatives of this compound to generate polycyclic scaffolds.
| Cyclization Strategy | Required Functionalization of Carboxylic Acid | Potential Polycyclic Product |
| Intramolecular Heck Reaction | Conversion to an aryl or vinyl halide | Fused bicyclic system |
| Ene Reaction | Activation with a Lewis acid | Bicyclic system with a new stereocenter |
| Ring-Closing Metathesis (RCM) | Esterification with an unsaturated alcohol | Spirocyclic or fused ring system |
| Radical Cyclization | Conversion to a precursor for radical generation | Fused carbocycle |
These strategies highlight the potential for this molecule to serve as a versatile starting point for the synthesis of diverse and complex polycyclic frameworks.
The cyclopentane ring can serve as a rigid template to control the stereochemistry of subsequent reactions. benthamdirect.com By establishing the stereocenters on the cyclopentane core early in a synthetic route, it is possible to direct the stereochemical outcome of reactions on the side chains or in the formation of new rings. The quaternary carbon center bearing the carboxylic acid and the butenyl chain is a key feature. If this center is made chiral, it can influence the facial selectivity of reactions on the double bond of the butenyl group.
For example, diastereoselective epoxidation, dihydroxylation, or hydroboration of the terminal alkene could be influenced by the stereochemistry of the cyclopentane core, leading to the formation of new stereocenters with high selectivity. This level of stereochemical control is crucial in the total synthesis of complex, biologically active molecules where specific stereoisomers are often required for activity. benthamdirect.com
Ligand or Catalyst Component in Transition Metal Catalysis
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. snnu.edu.cnacs.orgmdpi.com Carboxylic acids are known to act as effective ligands in a variety of transition metal-catalyzed reactions. snnu.edu.cnresearchgate.net
A chiral version of this compound could theoretically be designed and synthesized to serve as a chiral ligand in transition metal catalysis. The carboxylic acid moiety can coordinate to a metal center, while the chiral cyclopentane backbone creates a chiral environment around the metal. snnu.edu.cn The butenyl side chain could also play a role, either by secondary coordination to the metal or by providing a point of attachment to a solid support or another ligand scaffold.
The synthesis of an enantiomerically pure form of this carboxylic acid could potentially be achieved through asymmetric synthesis or by resolution of a racemic mixture. The rigid cyclopentane framework would likely provide a well-defined chiral pocket, which is a desirable feature in a chiral ligand for inducing high levels of enantioselectivity. researchgate.netnih.gov
Chiral carboxylic acid ligands have been successfully employed in a range of asymmetric reactions, including C-H activation, hydrogenation, and conjugate additions. snnu.edu.cnacs.orgmdpi.com A chiral ligand based on the this compound scaffold could potentially be applied in similar transformations. The combination of a coordinating carboxylic acid and a sterically defined chiral backbone could prove effective in controlling the stereochemical outcome of reactions.
The following table outlines hypothetical applications of a chiral variant of this compound as a ligand in asymmetric catalysis.
| Asymmetric Reaction | Metal Catalyst | Role of the Chiral Ligand |
| Enantioselective C-H Functionalization | Rh(III), Pd(II) | Creates a chiral environment to differentiate between enantiotopic C-H bonds. snnu.edu.cn |
| Asymmetric Hydrogenation | Ru(II), Rh(I) | Induces facial selectivity in the addition of hydrogen to a prochiral olefin. |
| Enantioselective Conjugate Addition | Cu(II), Rh(I) | Controls the approach of a nucleophile to a Michael acceptor. |
The successful application of such a ligand would depend on the specific reaction conditions and the nature of the metal center and substrate.
Monomer or Initiator in Polymer Chemistry
The presence of both a polymerizable alkene and a functionalizable carboxylic acid group makes this compound a promising candidate as a bifunctional monomer in polymer chemistry. researchgate.netscience.gov
The terminal double bond in the butenyl side chain can undergo polymerization through various mechanisms, including radical polymerization, coordination polymerization, or ring-opening metathesis polymerization (ROMP) if copolymerized with a cyclic olefin. researchgate.net The carboxylic acid group can be used in condensation polymerizations to form polyesters or polyamides. researchgate.net
This dual functionality allows for the synthesis of polymers with unique architectures and properties. For example, it could be used to create graft copolymers, where polymer chains are grown from the butenyl group, and the carboxylic acid is used to attach other polymer chains or functional molecules. Alternatively, it could be incorporated into a polymer backbone to introduce pendant cyclopentane rings and carboxylic acid groups, which could be used to tune the physical properties of the polymer or for post-polymerization modification.
The table below summarizes potential polymerization strategies involving this compound.
| Polymerization Method | Role of the Monomer | Resulting Polymer Type |
| Radical Polymerization | The butenyl group acts as the polymerizable unit. | Addition polymer with pendant cyclopentyl carboxylic acid groups. |
| Condensation Polymerization (with a diol) | The carboxylic acid group reacts to form ester linkages. | Polyester with pendant butenyl cyclopentyl groups. |
| Ring-Opening Metathesis Polymerization (as a comonomer) | The butenyl group participates in the metathesis reaction. | Copolymer with cyclopentane rings incorporated into the backbone. |
The incorporation of the rigid cyclopentane ring into a polymer backbone could lead to materials with enhanced thermal stability and modified mechanical properties. The carboxylic acid functionality provides a handle for further chemical modification, such as cross-linking or the attachment of bioactive molecules.
Functional Polymers and Copolymers through Alkene Polymerization
The presence of a terminal alkene group in this compound makes it a promising monomer for various polymerization techniques, leading to the synthesis of functional polymers and copolymers with tailored properties. The incorporation of both a cyclic aliphatic unit and a carboxylic acid functionality into the polymer backbone or as pendant groups can impart unique thermal, mechanical, and chemical characteristics to the resulting materials.
One of the key polymerization methods applicable to this monomer is Ring-Opening Metathesis Polymerization (ROMP) . While the cyclopentane ring itself is generally stable towards ROMP, the butenyl side chain can participate in polymerization, or the molecule can be used as a comonomer with other strained cyclic olefins like norbornene or cyclooctene. youtube.comyoutube.com The resulting polymers would feature pendant cyclopentanecarboxylic acid groups, which can introduce hydrophilicity, provide sites for further functionalization, and influence the polymer's solubility and adhesion properties. The reactivity of cyclic alkenes in ROMP is influenced by ring strain, with more strained rings typically exhibiting higher polymerization rates. youtube.com
Moreover, the terminal alkene functionality allows for participation in radical polymerization. This could lead to the formation of polyolefins bearing cyclopentanecarboxylic acid side chains. Such polymers, with their combination of a hydrocarbon backbone and polar carboxylic acid groups, are expected to exhibit amphiphilic properties. nih.gov
Table 1: Potential Polymerization Methods for this compound
| Polymerization Method | Potential Polymer Structure | Key Features of Resulting Polymer |
| Ring-Opening Metathesis Polymerization (ROMP) (as a comonomer) | Copolymer with pendant cyclopentanecarboxylic acid groups | Functionalized polyolefin, potential for post-polymerization modification |
| Radical Polymerization | Polyolefin with pendant cyclopentanecarboxylic acid groups | Amphiphilic character, potential for self-assembly |
The carboxylic acid groups along the polymer chain can serve as sites for cross-linking, grafting of other molecules, or for controlling the pH-responsiveness of the material. This makes these polymers attractive for applications in drug delivery, coatings, and smart materials.
Self-Assembled Structures and Supramolecular Chemistry
The amphiphilic nature of polymers derived from this compound, possessing both a nonpolar hydrocarbon backbone and polar carboxylic acid side groups, makes them excellent candidates for self-assembly into various supramolecular structures in solution. nih.govresearchgate.net
In aqueous environments, these amphiphilic copolymers can spontaneously form micelles , with the hydrophobic polymer backbones forming the core and the hydrophilic carboxylic acid groups forming the outer shell. nih.gov These micelles can encapsulate hydrophobic molecules, suggesting potential applications in drug delivery systems for poorly water-soluble drugs. The pH-responsiveness of the carboxylic acid groups could be utilized to trigger the release of the encapsulated cargo in response to changes in the local environment.
Beyond micellar structures, the ability of carboxylic acids to form strong hydrogen bonds can be exploited in the formation of other supramolecular assemblies, such as supramolecular gels . acs.org The interplay of hydrophobic interactions and hydrogen bonding between the polymer chains could lead to the formation of three-dimensional networks capable of entrapping large amounts of solvent. The properties of these gels could be tuned by altering the polymer concentration, pH, or temperature.
Table 2: Potential Supramolecular Structures from Polymers of this compound
| Supramolecular Structure | Driving Forces for Assembly | Potential Applications |
| Micelles | Hydrophobic interactions, hydrophilic interactions with solvent | Drug delivery, solubilization of hydrophobic compounds |
| Supramolecular Gels | Hydrogen bonding, hydrophobic interactions, chain entanglement | Tissue engineering, controlled release, soft materials |
The field of supramolecular chemistry offers a powerful toolbox for the bottom-up fabrication of functional nanomaterials, and polymers derived from this unique monomer could contribute to the development of new smart and responsive materials. rsc.org
Development of Novel Synthetic Reagents and Methodologies
The bifunctional nature of this compound makes it a valuable precursor for the development of novel synthetic reagents and methodologies, particularly for the construction of complex polycyclic and bicyclic frameworks.
The presence of both a nucleophilic carboxylic acid (or its derivative) and an alkene allows for various intramolecular cyclization reactions. For instance, intramolecular hydroalkoxylation or hydroamination reactions, catalyzed by acids or transition metals, could lead to the formation of fused or bridged bicyclic ethers or amines, respectively. escholarship.orgnih.govresearchgate.net Such bicyclic structures are prevalent in many natural products and pharmaceutically active compounds. nih.gov
Furthermore, the carboxylic acid group can be converted into other functional groups, such as acyl halides or esters, which can then participate in intramolecular reactions with the alkene. For example, an intramolecular Friedel-Crafts acylation, if an aromatic ring were present, or an intramolecular Pauson-Khand reaction could be envisioned to construct complex polycyclic systems.
The development of synthetic routes to bicyclo[1.1.1]pentane (BCP) derivatives, which are recognized as valuable bioisosteres for para-substituted benzene (B151609) rings in medicinal chemistry, often starts from carboxylic acid precursors. nih.gov It is conceivable that this compound could be a starting material for the synthesis of novel, functionalized bicyclic compounds through multi-step synthetic sequences involving transformations of both the carboxylic acid and the alkene moieties.
Role in Reaction Development for Carbon-Carbon Bond Formation
The carboxylic acid moiety and the terminal alkene in this compound can both be leveraged in the development of novel carbon-carbon bond-forming reactions.
The carboxylic acid group can serve as a directing group in palladium-catalyzed C-H activation reactions . nih.govnih.gov This strategy allows for the functionalization of otherwise unreactive C-H bonds at positions remote to the directing group. For instance, intramolecular C-H activation of the cyclopentane ring or the butenyl chain could lead to the formation of new C-C bonds and the construction of complex polycyclic systems. divyarasayan.org The development of new ligands has been crucial in enabling challenging C-H activation reactions of carboxylic acids. nih.gov
Furthermore, carboxylic acids are increasingly used as coupling partners in decarboxylative cross-coupling reactions . nih.gov This approach avoids the need for pre-functionalized organometallic reagents. The this compound could potentially undergo decarboxylative coupling with various partners, or participate in tandem reactions where decarboxylation is followed by a cyclization event involving the alkene. A tandem decarboxylative cyclization/alkenylation strategy has been successfully employed in the total synthesis of complex natural products. nih.gov
The combination of the alkene and carboxylic acid functionalities also opens up possibilities for cascade reactions , where multiple bond-forming events occur in a single synthetic operation. researchgate.net For example, a reaction could be initiated at the alkene, followed by a cyclization that involves the carboxylic acid group, leading to the rapid construction of molecular complexity.
Table 3: Potential C-C Bond Forming Reactions Involving this compound
| Reaction Type | Role of the Compound | Potential Outcome |
| Palladium-Catalyzed C-H Activation | Substrate with a directing group | Formation of new C-C bonds via intramolecular cyclization |
| Decarboxylative Cross-Coupling | Coupling partner | Formation of new C-C bonds with loss of CO2 |
| Tandem Decarboxylative Cyclization | Substrate for cascade reaction | Synthesis of complex polycyclic structures |
Future Directions and Emerging Research Avenues for 1 but 3 En 1 Yl Cyclopentane 1 Carboxylic Acid
Exploration of Novel Sustainable Synthetic Routes
Currently, specific sustainable synthetic routes for 1-(but-3-en-1-yl)cyclopentane-1-carboxylic acid have not been detailed in published research. Future work in this area could draw inspiration from established green chemistry principles applied to the synthesis of other functionalized cyclopentanes. rsc.org This could involve the use of bio-based starting materials, the reduction of hazardous reagents and solvents, and the development of catalytic processes with high atom economy. For instance, methods for the palladium-catalyzed hydrocarboxylation of cyclopentene (B43876) derivatives could be adapted, offering a more sustainable alternative to traditional multi-step syntheses.
Investigation of Advanced Catalytic Transformations
The reactivity of the butenyl side chain and the carboxylic acid group in this compound presents numerous opportunities for advanced catalytic transformations. Research could explore metallaphotoredox catalysis, which has emerged as a powerful tool for the functionalization of carboxylic acids. princeton.edu This could enable reactions such as alkylation, arylation, and amination under mild conditions. Additionally, the olefinic moiety could be a handle for various catalytic reactions, including metathesis, hydrogenation, or oxidation, to generate a diverse range of derivatives. The development of selective catalysts would be crucial to control the reactivity of the two functional groups. rsc.org
Integration into Flow Chemistry and Automation for Synthesis
Flow chemistry offers significant advantages in terms of safety, scalability, and process control for chemical synthesis. rsc.orgdurham.ac.ukvapourtec.comrsc.org Future research could focus on developing a continuous-flow synthesis for this compound. This would involve designing a reactor setup that allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity. rsc.orgdurham.ac.ukvapourtec.comrsc.org Automation of the synthesis process, integrated with real-time monitoring and optimization, could further accelerate the production and study of this compound and its derivatives.
Deeper Understanding of Intramolecular Cyclization Pathways
The structure of this compound, containing both a double bond and a carboxylic acid, makes it a candidate for intramolecular cyclization reactions to form bicyclic lactones. libretexts.orglibretexts.org Future research could investigate these cyclization pathways under various conditions, such as acid or transition-metal catalysis. Understanding the kinetics and thermodynamics of these reactions would be essential for selectively producing different ring systems. The stereochemical outcome of such cyclizations would also be a critical area of investigation.
Design of Next-Generation Synthetic Analogues with Enhanced Reactivity or Selectivity
Systematic modification of the structure of this compound could lead to the development of next-generation synthetic analogues with tailored properties. For example, introducing substituents on the cyclopentane (B165970) ring or the butenyl chain could influence the compound's reactivity in cyclization reactions or its interaction with biological targets. The synthesis of these analogues would provide a platform to study structure-activity relationships and to design molecules with enhanced reactivity or selectivity for specific applications.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry can provide valuable insights into the properties and reactivity of molecules, guiding experimental work. nih.govacs.orgacs.orgnih.govrsc.org Future computational studies on this compound could focus on several areas. Density functional theory (DFT) calculations could be used to predict the most stable conformations of the molecule and to model the transition states of potential reactions, such as intramolecular cyclizations. nih.govacs.orgacs.orgnih.govrsc.org Molecular dynamics simulations could be employed to study its behavior in different solvent environments. These computational models would be instrumental in predicting the outcomes of reactions and in designing new experiments.
Data on Related Research Areas
While specific data for the target compound is unavailable, the following tables present general data from related fields of chemical research that could inform future studies.
Table 1: Examples of Catalytic Systems for Carboxylic Acid Synthesis
| Catalyst System | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Palladium/Ligand | Olefins/Alkynes | Carboxylic Acids | Varies | rsc.org |
| Platinum on SiO₂ | Alcohols | Carboxylic Acids | 19-98 | rsc.org |
This table is for illustrative purposes and shows the types of catalytic systems that could be explored for the synthesis of the target compound.
Table 2: Computational Methods in Mechanistic Studies
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Transition state energies, reaction pathways | nih.govacs.orgacs.org |
| Ab initio Calculations | Intramolecular Cyclization Studies | Activation energies, product stability | nih.gov |
This table highlights computational tools that could be applied to understand the chemistry of this compound.
Q & A
Q. Critical Parameters :
- Temperature (60–100°C for cyclization), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., Pd for cross-coupling) .
- Yields vary with steric hindrance from the butenyl group; optimized conditions may require iterative screening .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 182.142 for similar derivatives) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
How does the stereochemistry of the cyclopentane ring influence reactivity and biological activity?
Q. Advanced Research Focus
- Stereochemical Effects :
- Chiral centers (e.g., at C1 or C3) can alter binding affinity to enzymes or receptors .
- Asymmetric synthesis methods (e.g., chiral inductors in cycloadditions) improve enantiomeric excess (e.e. >90%) .
- Case Study : (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid shows distinct bioactivity compared to its enantiomer due to spatial compatibility with target proteins .
What mechanistic insights explain contradictions in reported biological activities of similar cyclopentane derivatives?
Q. Advanced Research Focus
- Key Variables :
- Substituent Positioning : The butenyl group’s position (C1 vs. C3) affects solubility and membrane permeability .
- Oxidative Stability : The double bond in the butenyl group may undergo epoxidation, altering bioactivity .
- Data Reconciliation :
- Compare assays using standardized models (e.g., COX-2 inhibition for anti-inflammatory activity) .
- Control for metabolic degradation (e.g., liver microsome studies) .
What computational strategies are used to predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Models interactions with enzymes (e.g., cyclooxygenase) using software like AutoDock or Schrödinger .
- QSAR Studies : Correlate substituent electronic properties (e.g., logP of the butenyl group) with activity .
- MD Simulations : Assess binding stability over time (≥100 ns trajectories) .
How are in vitro biological activities assessed for this compound?
Q. Methodological Guidelines
- Enzyme Inhibition Assays :
- Protocol : Incubate with target enzymes (e.g., COX-2) and measure IC₅₀ via spectrophotometry .
- Controls : Use indomethacin as a positive control for anti-inflammatory activity .
- Cytotoxicity Screening :
- MTT assay on cell lines (e.g., HeLa) to determine LD₅₀ .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Alkylation-Cyclization | 45–60 | Pd(OAc)₂, 80°C, DMF | |
| Carbene-Mediated | 35–50 | CH₂Cl₂, 0°C, diazo reagent | |
| Oxidation of Alcohol | 70–85 | KMnO₄, H₂O, 25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
